N-[4-(benzyloxy)phenyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
N-[4-(Benzyloxy)phenyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo[1,5-a]pyrazine acetamide derivative featuring a 4-ethoxyphenyl substituent at position 2 of the pyrazine core and a 4-(benzyloxy)phenyl group on the acetamide moiety. Its molecular formula is C₂₈H₂₆N₄O₄, with a molecular weight of 482.54 g/mol (calculated). The compound’s structure is characterized by:
Properties
Molecular Formula |
C29H26N4O4 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C29H26N4O4/c1-2-36-24-12-8-22(9-13-24)26-18-27-29(35)32(16-17-33(27)31-26)19-28(34)30-23-10-14-25(15-11-23)37-20-21-6-4-3-5-7-21/h3-18H,2,19-20H2,1H3,(H,30,34) |
InChI Key |
CCELEACTRZZPEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazolo[1,5-a]Pyrazin-4-One Core
The pyrazolo[1,5-a]pyrazin-4-one scaffold is synthesized via a ring-closure reaction starting from substituted pyridine derivatives. As demonstrated in analogous pyrazolopyridine syntheses, 2-amino-4-picoline undergoes diazotization to form a diazonium salt, which is subsequently reduced and acetylated to yield an acetamide intermediate. Treatment with meta-chloroperbenzoic acid (m-CPBA) generates an N-oxide, which undergoes cyanide-assisted rearrangement using trimethylsilyl cyanide (TMS-CN) and diethylcarbamoyl chloride to produce a pyridinecarbonitrile. Heating this nitrile with isoamyl nitrite in toluene induces cyclization, forming the pyrazolo[1,5-a]pyrazin-4-one core.
Introduction of the 4-Ethoxyphenyl Group at Position 2
The 2-position of the pyrazolo[1,5-a]pyrazin-4-one core is functionalized via Suzuki-Miyaura coupling. Iodination of the core using N-iodosuccinimide (NIS) yields a 3-iodo intermediate, which reacts with 4-ethoxyphenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], sodium bicarbonate, and potassium fluoride. This step achieves an 83% yield under optimized conditions.
Attachment of the Acetamide Moiety at Position 5
The 5-chloro group of the intermediate undergoes nucleophilic substitution with aniline derivatives. For the target compound, 4-(benzyloxy)aniline is reacted with the 5-chloro intermediate in the presence of a base (e.g., potassium carbonate) under reflux conditions. This step is followed by reduction with lithium aluminum hydride (LiAlH4) to yield a primary amine, which undergoes reductive amination with aldehydes or ketones to form the acetamide linkage.
Final Functionalization and Purification
The N-benzyloxy group is introduced via alkylation using benzyl bromide under basic conditions. Final purification employs column chromatography and recrystallization, with yields ranging from 44% to 78% depending on the step.
Key Intermediates and Their Synthesis
Intermediate 1: Pyrazolo[1,5-a]Pyrazin-4-One Carbonitrile
Synthesis :
Intermediate 2: 3-Iodo-Pyrazolo[1,5-a]Pyrazin-4-One
Synthesis :
Intermediate 3: 2-(4-Ethoxyphenyl)-Pyrazolo[1,5-a]Pyrazin-4-One
Synthesis :
Intermediate 4: 5-Chloro-2-(4-Ethoxyphenyl)-Pyrazolo[1,5-a]Pyrazin-4-One
Synthesis :
-
Reaction: Chlorination using POCl3 in DMF at 100°C
-
Yield: 75%.
Reaction Conditions and Optimization
Temperature and Solvent Effects
Catalysts and Reagents
Yield Optimization
-
Iodination : Excess NIS (1.2 equiv) and rigorous exclusion of moisture improve iodination yields to >90%.
-
Chlorination : POCl3/DMF at 100°C for 6 h achieves complete conversion.
Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Elemental Analysis
Challenges and Troubleshooting
Low Yields in Amination Reactions
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)phenyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[4-(benzyloxy)phenyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide exhibit significant anticancer properties. Studies have shown that derivatives of pyrazolo[1,5-a]pyrazines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been evaluated for their ability to target specific cancer pathways, leading to promising results in preclinical trials .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by molecular docking studies that suggest it may inhibit key enzymes involved in inflammatory processes, such as lipoxygenase. This inhibition could provide therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Antimicrobial Properties
Preliminary studies have suggested that this compound may exhibit antimicrobial activity against various bacterial strains. Similar compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria, indicating a potential role in treating infections .
Case Studies
Several case studies highlight the therapeutic applications of compounds related to this compound:
-
Case Study 1: Anticancer Activity
A study investigated a series of pyrazolo[1,5-a]pyrazine derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications to the structure significantly enhanced anticancer activity, suggesting that this compound could be optimized for improved efficacy . -
Case Study 2: Anti-inflammatory Mechanism
In silico studies demonstrated that similar compounds could effectively bind to the active sites of inflammatory enzymes. This binding affinity correlates with reduced pro-inflammatory cytokine production in cellular models, supporting the compound's potential use in treating inflammatory disorders .
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
Stability :
- The ethoxy and benzyloxy groups in the target compound are hydrolytically stable under physiological conditions, unlike esters or unprotected hydroxyls .
- Halogenated analogs () may exhibit enhanced metabolic stability due to reduced oxidative metabolism .
Inferred Bioactivity and Pharmacological Potential
- Antimicrobial Activity : Triazolopyrimidine derivatives () with electron-donating substituents exhibit enhanced herbicidal and fungicidal activity, correlating with substituent electronic profiles .
- Anticancer Potential: Halogenated pyrazolo-pyrazines () may inhibit kinase enzymes due to strong electrophilic substituents .
Biological Activity
N-[4-(benzyloxy)phenyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C₃₃H₃₁N₃O₄S and a molecular weight of approximately 597.76 g/mol . The structure includes multiple functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is hypothesized to exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Receptor Modulation : It may act as a ligand for various receptors, influencing signaling pathways critical for cellular responses.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrazole derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest .
Case Studies
- Anticancer Efficacy : A study investigated the effects of pyrazolo[1,5-a]pyrazines on various cancer cell lines. The results demonstrated that these compounds could induce apoptosis in breast and colon cancer cells, suggesting potential therapeutic applications .
- Inflammatory Response Modulation : In vitro assays showed that derivatives of this compound could significantly reduce the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in managing inflammatory diseases .
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Benzyloxy Group : The benzyloxy moiety can be introduced via nucleophilic substitution reactions involving benzyl alcohol and suitable halogenating agents.
- Synthesis of the Pyrazolo Derivative : This involves cyclization reactions starting from appropriate precursors containing both ethoxy and pyrazole functionalities.
- Final Coupling Reaction : The final product is obtained through coupling reactions that link the benzyloxy and pyrazolo components with acetamide.
Data Summary Table
Q & A
Q. What are the critical steps and optimization strategies for synthesizing N-[4-(benzyloxy)phenyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide?
The synthesis typically involves multi-step reactions starting with pyrazole or pyrazolo[1,5-a]pyrazine precursors. Key steps include:
- Cyclization : Formation of the pyrazolo[1,5-a]pyrazine core via reactions with acetylacetone or malononitrile derivatives under reflux conditions .
- Acylation : Introduction of the acetamide moiety using α-chloroacetamide intermediates in the presence of bases like triethylamine .
- Functionalization : Attachment of the 4-(benzyloxy)phenyl group through nucleophilic substitution or coupling reactions .
Q. Optimization Factors :
Q. Which spectroscopic and analytical techniques are most reliable for structural elucidation of this compound?
- 1H/13C NMR : Confirms proton environments and carbon frameworks. For example, the pyrazolo[1,5-a]pyrazine core shows distinct peaks at δ 7.8–8.5 ppm (aromatic protons) and δ 160–170 ppm (carbonyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 485.1682) .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
- Elemental Analysis : Ensures stoichiometric consistency (C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrazine derivatives?
Contradictions often arise from variations in assay conditions or structural analogs. Methodological approaches include:
- Comparative Dose-Response Studies : Test the compound alongside structurally similar derivatives (e.g., varying substituents on the benzyloxy group) under standardized conditions .
- Target-Specific Assays : Use kinase inhibition or receptor-binding assays to isolate mechanisms (e.g., EGFR or PARP inhibition) .
- Meta-Analysis : Cross-reference data from multiple studies (e.g., IC50 values in cancer cell lines) to identify trends or outliers .
Q. What experimental strategies are recommended for elucidating the mechanism of action in kinase inhibition?
- Kinase Profiling Panels : Screen against a panel of 50–100 kinases to identify primary targets (e.g., using ATP-competitive binding assays) .
- Molecular Docking : Simulate binding interactions with kinase active sites (e.g., using AutoDock Vina) to predict binding affinity and key residues .
- Cellular Pathway Analysis : Perform RNA sequencing or phosphoproteomics to track downstream signaling effects (e.g., MAPK/ERK pathway modulation) .
Q. Critical Parameters :
- ATP Concentration : Vary ATP levels (1–10 mM) to assess competitive inhibition.
- Negative Controls : Include known kinase inhibitors (e.g., staurosporine) for baseline comparison .
Q. How can reaction yields be improved during the synthesis of the pyrazolo[1,5-a]pyrazine core?
- Catalyst Optimization : Use Pd(PPh3)4 or CuI for coupling reactions (improves yield from 50% to >80%) .
- Microwave-Assisted Synthesis : Reduces reaction time (from 24 hrs to 2–4 hrs) while maintaining yield .
- In Situ Monitoring : Employ TLC or HPLC to detect intermediate formation and adjust conditions dynamically .
Q. Yield Comparison Table :
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Reflux | None | 52 | 90 |
| Microwave (150°C) | Pd(PPh3)4 | 85 | 97 |
| Solvent-Free Grinding | CuI | 78 | 95 |
Q. What are the best practices for analyzing stability and degradation products under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 37°C for 24 hrs .
- LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed acetamide or oxidized pyrazine) using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks and monitor purity via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
